Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It has a molecular weight of 395.46 . The IUPAC name for this compound is ( {2- [4- (4-acetylphenyl)-1-piperazinyl]-2-oxoethyl}anilino)acetic acid .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 395.46 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications

- Bioactivity : In vitro studies revealed that compound 6g exhibited potent inhibitory activity against AChE (IC50 = 0.90 μM) while showing poor inhibitory activity against butyrylcholinesterase (BuChE). This selectivity makes it a potential lead compound for AD drug development .

- Indole-3-acetic acid (IAA) : IAA, a natural plant hormone, is produced from tryptophan degradation. Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may influence plant growth, development, and responses to environmental cues .

- Potential Applications : These derivatives could serve as candidates for combating mycobacterial infections, including tuberculosis .

Alzheimer’s Disease (AD) Treatment

Plant Hormone Modulation

Antimycobacterial Activity

Neurotransmitter Modulation

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-acetylphenylpiperazine with ethyl 2-amino-3-oxobutanoate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-acetylphenylpiperazine", "ethyl 2-amino-3-oxobutanoate", "thiourea", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-acetylphenylpiperazine with ethyl 2-amino-3-oxobutanoate in the presence of a coupling agent such as DCC or EDC to form the intermediate 4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-2-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 2: Cyclization of the intermediate with thiourea in the presence of a base such as triethylamine to form the thioxo derivative of the tetrahydroquinazoline ring system.", "Step 3: Esterification of the thioxo derivative with methyl chloroformate in the presence of a base such as pyridine to form the final compound, methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |

CAS RN |

1114609-97-0 |

Product Name |

Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

Molecular Formula |

C26H28N4O5S |

Molecular Weight |

508.59 |

IUPAC Name |

methyl 3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H28N4O5S/c1-17(31)18-5-8-20(9-6-18)28-12-14-29(15-13-28)23(32)4-3-11-30-24(33)21-10-7-19(25(34)35-2)16-22(21)27-26(30)36/h5-10,16H,3-4,11-15H2,1-2H3,(H,27,36) |

InChI Key |

RUFGQWDAIGHBIN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

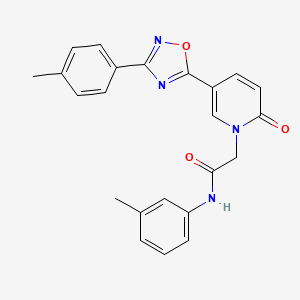

![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)

![5-Chloro-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755121.png)

![1-[4-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2755123.png)

![4-[2-(4-Chlorophenoxy)acetyl]benzoic acid](/img/structure/B2755125.png)